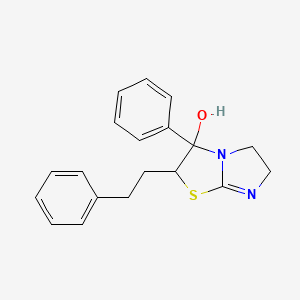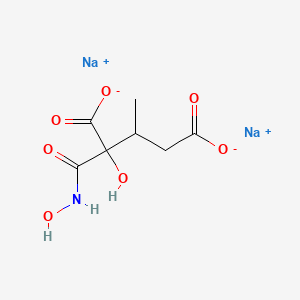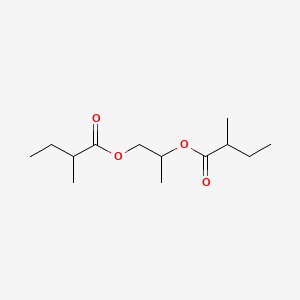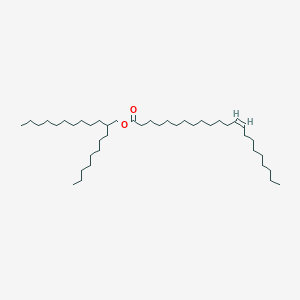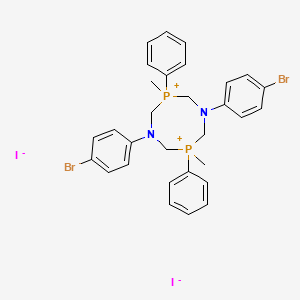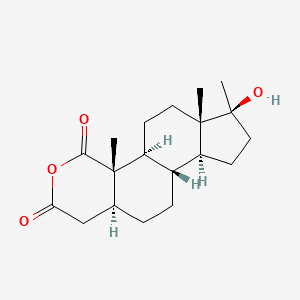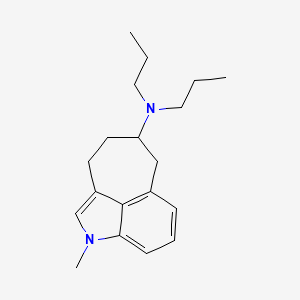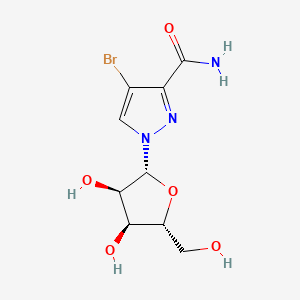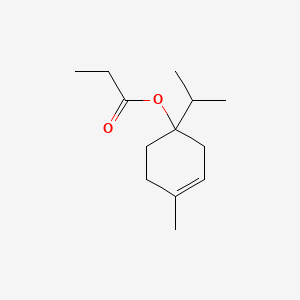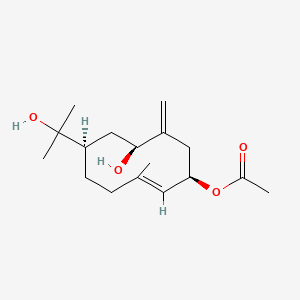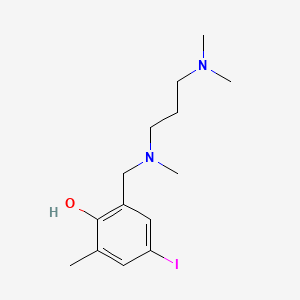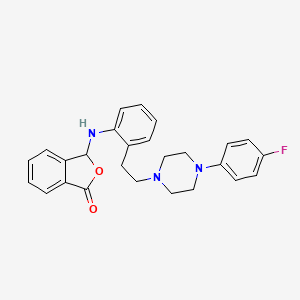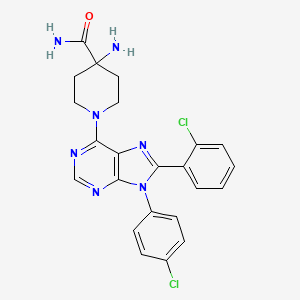
N-Desethyl otenabant
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desethyl otenabant is a derivative of otenabant, a compound known for its potent and selective antagonistic effects on the cannabinoid receptor CB1. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders .
准备方法
The synthesis of N-Desethyl otenabant involves several steps, starting from the parent compound otenabant. The primary synthetic route includes the N-dealkylation of otenabant to remove the ethyl group, resulting in this compound. This reaction typically requires specific reagents and conditions, such as the use of strong acids or bases under controlled temperatures .
化学反应分析
N-Desethyl otenabant undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N-Desethyl otenabant has been explored in various scientific research fields:
Chemistry: It serves as a model compound for studying the behavior of cannabinoid receptor antagonists.
Biology: Research has focused on its effects on cellular signaling pathways.
Medicine: Its potential in treating obesity and metabolic disorders has been a significant area of investigation.
Industry: The compound’s properties make it a candidate for developing new therapeutic agents.
作用机制
N-Desethyl otenabant exerts its effects by antagonizing the cannabinoid receptor CB1. This interaction inhibits the receptor’s activity, leading to changes in glucose metabolism and appetite regulation. The molecular targets and pathways involved include the inhibition of endocannabinoid signaling, which plays a crucial role in energy balance and metabolic processes .
相似化合物的比较
N-Desethyl otenabant is compared with other similar compounds, such as:
Otenabant: The parent compound with a similar mechanism of action but different pharmacokinetic properties.
N-Desethyl isotonitazene: Another derivative with potent opioid effects.
Etonitazene: A related compound with similar structural features but different pharmacological effects.
The uniqueness of this compound lies in its selective antagonism of the CB1 receptor, making it a valuable compound for therapeutic research .
属性
CAS 编号 |
686344-31-0 |
|---|---|
分子式 |
C23H21Cl2N7O |
分子量 |
482.4 g/mol |
IUPAC 名称 |
4-amino-1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H21Cl2N7O/c24-14-5-7-15(8-6-14)32-19(16-3-1-2-4-17(16)25)30-18-20(28-13-29-21(18)32)31-11-9-23(27,10-12-31)22(26)33/h1-8,13H,9-12,27H2,(H2,26,33) |
InChI 键 |
YBQGLTGAHBCMME-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C(=O)N)N)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)
